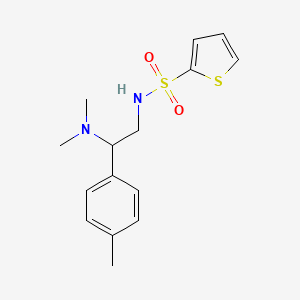

![molecular formula C22H28N4O2S B2740606 2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 421589-12-0](/img/structure/B2740606.png)

2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

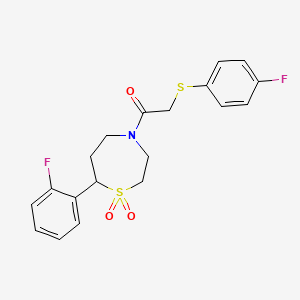

The compound “2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a cyanomethyl group (N≡CCH2–), a type of nitrile group , and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyanomethyl group could participate in nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .Scientific Research Applications

Facile Synthesis Methodologies

Research on compounds with structural similarities often involves the development of efficient synthesis methods. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives through reactions involving cyclohexanone and malononitrile highlights innovative approaches in creating complex quinoline structures (Elkholy & Morsy, 2006). These methodologies could be adapted for synthesizing compounds with specific functionalities, such as the cyanomethylthio group.

Antimicrobial and Antibacterial Studies

Compounds within the quinazoline family have been studied for their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, which share a quinazoline backbone, suggest potential antimicrobial applications (Patel & Patel, 2010). Similar research could explore the antimicrobial efficacy of compounds featuring the "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" structure.

Cyclization and Heterocyclization Reactions

The study of cyclization reactions, such as the synthesis of 2-oxazolines via transamidation and cyclodehydrosulfurisation of thioamides, presents key methodologies for creating cyclic and heterocyclic compounds (Goud & Pathak, 2012). These reactions are crucial for synthesizing a wide array of compounds, including those with complex structures like the one .

Tautomerism Studies

Understanding the tautomeric behaviors of compounds is essential for predicting their chemical reactivity and biological activity. Research on tautomerism in side-chain derivatives of n-heterocycles provides insights into the structural dynamics and potential reactivity patterns of compounds (Mondelli & Merlini, 1966). This knowledge could be relevant when studying the behavior of "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" under various conditions.

properties

IUPAC Name |

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2S/c1-2-3-7-13-26-21(28)18-11-10-16(15-19(18)25-22(26)29-14-12-23)20(27)24-17-8-5-4-6-9-17/h10-11,15,17H,2-9,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLGOKZNSDEUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)

![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)

![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2740546.png)